2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile
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Overview
Description
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a benzene ring with two cyano groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves the following steps:
Thiol Addition: The nitrophenyl group is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, thiol addition, and cyanation processes, optimized for yield and purity. These methods would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic substitution, allowing nucleophiles to replace substituents on the ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products
Electrophilic Substitution: Halogenated derivatives of the original compound.
Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the original substituents.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form bonds with metal ions or other electrophiles. The cyano groups can also engage in nucleophilic addition reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfanylbenzene: Lacks the cyano groups, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dinitrophenylsulfanylbenzene: Contains an additional nitro group, increasing its electron-withdrawing capacity and reactivity towards nucleophiles.
Benzene-1,4-dicarbonitrile: Lacks the nitrophenyl and sulfanyl groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both nitro and cyano groups enhances its ability to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
51762-63-1 |
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Molecular Formula |
C14H7N3O2S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H7N3O2S/c15-8-10-1-2-11(9-16)14(7-10)20-13-5-3-12(4-6-13)17(18)19/h1-7H |
InChI Key |
VINDKAKMASCFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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